

recrystallization procedure for high purity 1-(4-bromo-3-nitrophenyl)ethanone

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Compound of Interest

Compound Name:	1-(4-Bromo-3-nitrophenyl)ethanone
Cat. No.:	B097475

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An Application Guide: High-Purity Recovery of **1-(4-bromo-3-nitrophenyl)ethanone** via Recrystallization

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of **1-(4-bromo-3-nitrophenyl)ethanone** (CAS: 18640-58-9) using the recrystallization technique. As a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals, achieving high purity of this substance is paramount.^[1] This guide moves beyond a simple set of instructions, delving into the causal science behind solvent selection, procedural steps, and purity verification. It is designed for researchers, chemists, and drug development professionals who require a robust and reproducible method for obtaining high-purity crystalline product.

Foundational Principles: The Science of Recrystallization

Recrystallization is the gold standard for purifying nonvolatile organic solids.^[2] The technique is predicated on the principle of differential solubility: a carefully selected solvent will dissolve the target compound and its impurities at an elevated temperature but will become supersaturated with respect to the target compound as the solution cools.^[3] This controlled temperature decrease allows the desired compound to selectively crystallize out of the solution,

forming a purified crystal lattice that excludes the impurity molecules, which remain dissolved in the surrounding solution (the "mother liquor").[2][4]

The success of this technique hinges on two critical factors: a gradual reduction in temperature and time.[3] Rapid cooling, or "shock cooling," often leads to the formation of a precipitate—an amorphous solid that traps impurities—rather than the highly ordered, pure crystals desired.[3]

Compound & Solvent Characteristics

A successful recrystallization is critically dependent on the choice of solvent. The ideal solvent should exhibit mediocre dissolving power, being able to dissolve the solute when hot but having poor solubility when cold.[5]

Table 1: Key Compound and Solvent Properties

Parameter	Value / Recommendation	Source
Compound Name	1-(4-bromo-3-nitrophenyl)ethanone	[1] [6]
CAS Number	18640-58-9	[1] [7]
Molecular Formula	C ₈ H ₆ BrNO ₃	[1] [7]
Molecular Weight	244.04 g/mol	[7]
Appearance	Yellow to orange solid	[1]
Literature Melting Point	117-121°C	[7]
Primary Solvent	Ethanol (EtOH)	[8]
Rationale for Solvent	As a substituted aromatic ketone, the compound has moderate polarity. Ethanol effectively dissolves it at its boiling point while showing significantly lower solubility at cooler temperatures. Its volatility also facilitates easy drying of the final product. A study of similar nitrophenyl ethanone compounds showed good solubility in alcohols. [9]	

Health & Safety Protocols (EHS)

Prior to beginning any experimental work, it is imperative to understand and mitigate the associated hazards.

3.1 Hazard Identification **1-(4-bromo-3-nitrophenyl)ethanone** is classified as a hazardous substance.[\[6\]](#)[\[7\]](#)

- Skin Irritation: Causes skin irritation (H315).[\[6\]](#)
- Eye Irritation: Causes serious eye irritation (H319).[\[6\]](#)

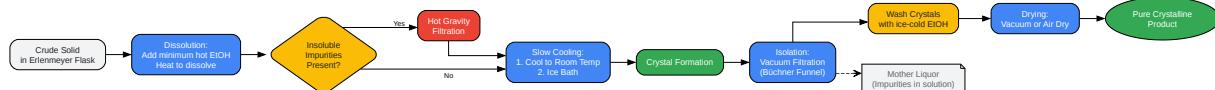
- Respiratory Irritation: May cause respiratory irritation (H335).[10][11]
- Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[6]

3.2 Required Personal Protective Equipment (PPE) & Controls

- Engineering Controls: All procedures should be performed inside a certified chemical fume hood to ensure adequate ventilation.[10] An eyewash station and safety shower must be readily accessible.[11][12]
- Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[11][12]
- Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
- Skin Protection: Wear a lab coat. Ensure skin is not exposed.
- Handling: Avoid breathing dust. Wash hands and skin thoroughly after handling.[11]

Experimental Workflow: A Step-by-Step Protocol

The following protocol details the procedure for the recrystallization of **1-(4-bromo-3-nitrophenyl)ethanone**.



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Figure 1: Step-by-step recrystallization workflow.

4.1. Step 1: Dissolution of the Crude Solid

- Place the crude **1-(4-bromo-3-nitrophenyl)ethanone** into an appropriately sized Erlenmeyer flask. Using a flask, rather than a beaker, minimizes solvent evaporation.[5]
- Add a boiling chip or magnetic stir bar.
- Add a small volume of ethanol, just enough to create a slurry.
- Gently heat the mixture on a hot plate with stirring.
- Continue to add hot ethanol in small portions until the solid completely dissolves. Causality Check: It is critical to use the minimum amount of hot solvent necessary for dissolution.[4] Adding excess solvent will prevent the solution from becoming saturated upon cooling, leading to poor or no crystal yield.[5]

4.2. Step 2: Removal of Insoluble Impurities (If Necessary)

- If insoluble impurities remain in the hot solution, they must be removed via hot gravity filtration.
- To prevent premature crystallization in the funnel, use a pre-heated funnel and flask, and add a small excess of hot solvent (~5-10%) to the solution before filtering.[5]

4.3. Step 3: Crystallization via Controlled Cooling

- Remove the flask from the heat source and cover it with a watch glass. This prevents solvent evaporation and contamination.
- Allow the solution to cool slowly and undisturbed to room temperature. Expert Insight: Slow cooling is paramount for the formation of large, high-purity crystals.[3][5] Disturbing the solution can induce rapid precipitation, trapping impurities.
- Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[5]
- Troubleshooting: If crystals do not form, crystallization can be induced by scratching the inner wall of the flask at the solution's surface with a glass rod or by adding a "seed crystal" of the pure compound.[4]

4.4. Step 4: Isolation and Washing of Crystals

- Set up a Büchner funnel with a piece of filter paper for vacuum filtration.
- Wet the filter paper with a small amount of ice-cold ethanol to ensure it seals against the funnel.
- Turn on the vacuum and pour the cold crystal slurry into the funnel.
- Once the mother liquor has been drawn through, break the vacuum and wash the crystals with a small portion of ice-cold ethanol.[\[2\]](#) Trustworthiness Check: The wash solvent must be cold to prevent the desired product from dissolving, which would reduce the final yield.[\[2\]](#)[\[5\]](#)
- Reapply the vacuum to draw the wash solvent through. Repeat the wash if necessary.

4.5. Step 5: Drying the Purified Product

- Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.[\[2\]](#)
- For complete drying, transfer the crystals to a pre-weighed watch glass and allow them to air dry in the fume hood or place them in a desiccator under vacuum.

Quality Control: Purity Verification

The effectiveness of the recrystallization must be validated.

- Melting Point Analysis: This is the most common and reliable method. A purified compound exhibits a sharp and narrow melting point range (typically < 2°C). Compare the experimental melting point to the literature value (117-121°C).[\[7\]](#) A broad or depressed melting point range indicates the presence of impurities.[\[4\]](#)
- Thin-Layer Chromatography (TLC): Compare the crude material against the recrystallized product. The purified product should ideally show a single spot.
- Spectroscopic Analysis (NMR, IR): For rigorous characterization, obtain spectroscopic data and compare it against a reference standard.

By adhering to this detailed protocol and understanding the principles behind each step, researchers can consistently achieve high-purity **1-(4-bromo-3-nitrophenyl)ethanone** suitable for the most demanding synthetic applications.

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